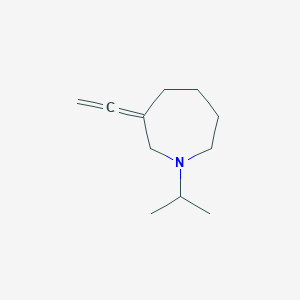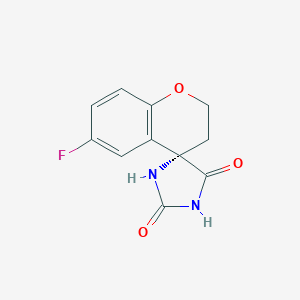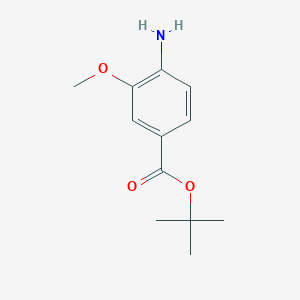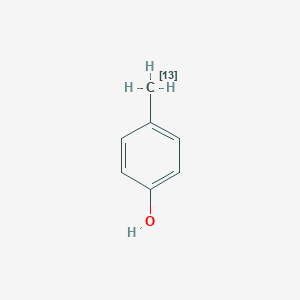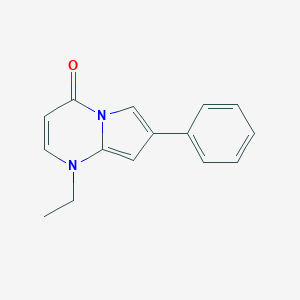
1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one, also known as PEP, is a heterocyclic compound that has attracted attention due to its potential as a pharmacological agent. PEP has been synthesized through various methods, and its mechanism of action has been studied in detail. Its biochemical and physiological effects have been investigated, and its advantages and limitations for lab experiments have been identified.
Mécanisme D'action
1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one is believed to act as a modulator of voltage-gated ion channels, particularly calcium channels. It has been shown to inhibit calcium influx in neurons, which may contribute to its analgesic and anticonvulsant effects. 1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one has also been shown to modulate the release of inflammatory mediators, such as prostaglandins and cytokines, which may contribute to its anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one has been shown to have a variety of biochemical and physiological effects, including analgesic, anticonvulsant, anti-inflammatory, and antitumor effects. It has also been shown to modulate neurotransmitter release, including glutamate and GABA, which may contribute to its effects on pain and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one has several advantages for lab experiments, including its high purity and stability. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.
Orientations Futures
There are several future directions for research on 1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one. One area of investigation is the development of more efficient synthesis methods, particularly those that can be scaled up for commercial production. Another area of investigation is the identification of more specific targets for 1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one, which may lead to the development of more potent and selective pharmacological agents. Finally, the potential of 1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one as an antitumor and antiviral agent warrants further investigation.
Méthodes De Synthèse
1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one has been synthesized through various methods, including the Hantzsch reaction and the Biginelli reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or a primary amine. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. Both methods have been used to synthesize 1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one with high yields and purity.
Applications De Recherche Scientifique
1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one has been studied for its potential as a pharmacological agent, particularly as an analgesic and anti-inflammatory agent. It has been shown to have activity in animal models of pain and inflammation, and its mechanism of action has been investigated. 1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one has also been studied for its potential as an anticonvulsant, antitumor, and antiviral agent.
Propriétés
Numéro CAS |
112466-13-4 |
|---|---|
Nom du produit |
1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one |
Formule moléculaire |
C15H14N2O |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
1-ethyl-7-phenylpyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C15H14N2O/c1-2-16-9-8-15(18)17-11-13(10-14(16)17)12-6-4-3-5-7-12/h3-11H,2H2,1H3 |
Clé InChI |
XPOMIEQGRUAZPP-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=O)N2C1=CC(=C2)C3=CC=CC=C3 |
SMILES canonique |
CCN1C=CC(=O)N2C1=CC(=C2)C3=CC=CC=C3 |
Autres numéros CAS |
112466-13-4 |
Synonymes |
1,4-dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one V33 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



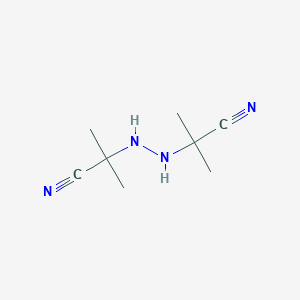
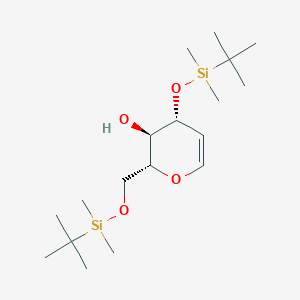
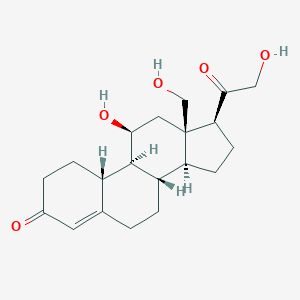
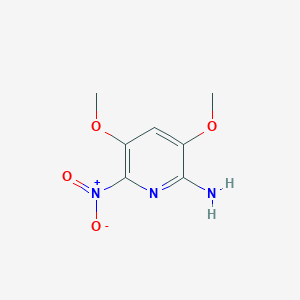
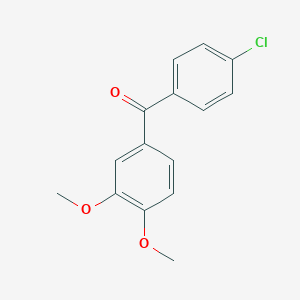
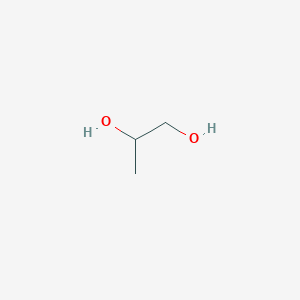
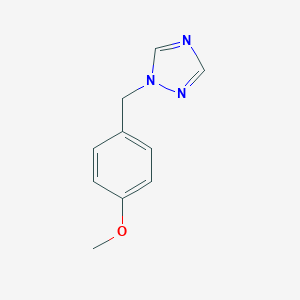
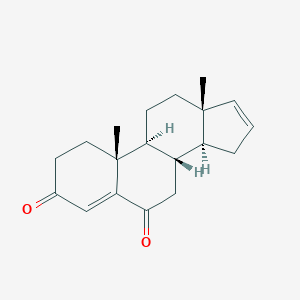
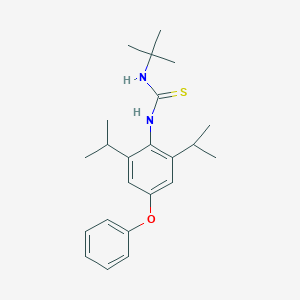
![4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol](/img/structure/B39202.png)
